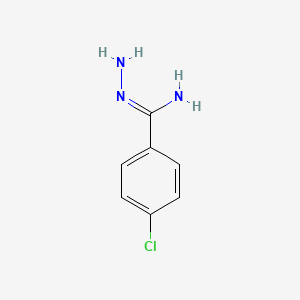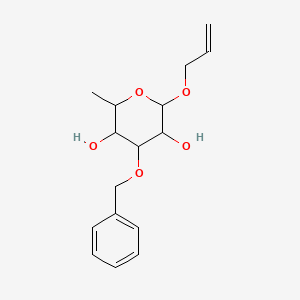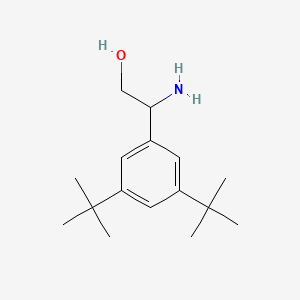![molecular formula C20H20N2O3S B15123905 3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydroxyphenyl group, a sulfanyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine to form an intermediate, which is then reacted with a sulfanyl compound under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts is emphasized to ensure sustainability and cost-effectiveness. Techniques such as microwave irradiation and ultrasound irradiation can be employed to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the sulfanyl group may interact with thiol-containing enzymes and proteins, modulating their activity. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially affecting neurological functions .
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.
2-Hydroxy-2-methylpropiophenone: Used as a photoinitiator in polymer chemistry.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties .
Uniqueness
3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C20H20N2O3S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N2O3S/c1-2-16-14-6-4-3-5-13(14)15(10-21)20(22-16)26-11-19(25)12-7-8-17(23)18(24)9-12/h7-9,23-24H,2-6,11H2,1H3 |
InChI 键 |
NSCBAAFUNDZPBU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
![N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15123844.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)

![dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B15123859.png)
![1-[5-(Diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15123860.png)
![6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline](/img/structure/B15123866.png)

![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)

![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
